

# Application Notes and Protocols: Agar Diffusion Susceptibility Testing for Voriconazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Voriconazole

Cat. No.: B182144

[Get Quote](#)

## Introduction: The Clinical Imperative for Voriconazole Susceptibility Testing

**Voriconazole** is a second-generation triazole antifungal agent, representing a critical therapeutic option for invasive fungal infections, particularly those caused by *Aspergillus* and *Candida* species. Its broad spectrum of activity has made it a cornerstone in the management of life-threatening mycoses in immunocompromised patient populations. However, the emergence of acquired resistance poses a significant threat to its clinical efficacy.<sup>[1]</sup> Therefore, accurate and reproducible *in vitro* susceptibility testing is indispensable for guiding appropriate patient therapy, monitoring resistance trends, and informing epidemiological studies.<sup>[1]</sup>

The agar disk diffusion method, standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI), offers a practical, cost-effective, and reliable means for clinical and research laboratories to determine the susceptibility of yeasts, primarily *Candida* species, to **voriconazole**.<sup>[2][3][4]</sup> This document provides a detailed technical guide, grounded in established standards, to ensure the accurate and consistent performance of **voriconazole** agar diffusion susceptibility testing.

## Part 1: Foundational Principles and Method Causality

The agar diffusion test is predicated on a simple yet elegant principle: an antifungal-impregnated paper disk placed on an agar surface previously inoculated with a standardized

fungus suspension creates a concentration gradient of the drug as it diffuses into the medium. Following incubation, a circular zone of growth inhibition appears around the disk. The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the drug for that organism. A larger zone of inhibition indicates that the fungus is more susceptible to the agent.

Several critical parameters are meticulously controlled to ensure reproducibility and clinical correlation. The choice of these parameters is not arbitrary; each is selected to optimize conditions for reliable test performance.

- **Test Medium:** The standardized medium is Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (MH-GMB).[2][5][6]
  - **Causality:** Standard MHA provides a consistent, nutrient-defined base that is low in inhibitors (e.g., thymidine, PABA) that could interfere with the antifungal agent.[7][8] The addition of 2% glucose is crucial as it ensures robust growth of *Candida* species, which might not grow sufficiently on unsupplemented MHA.[9][10] Methylene blue is incorporated to enhance the definition of the zone edge, making the measurement of the inhibition zone more precise and less subjective.[9][10]
- **Inoculum Density:** The fungal suspension is adjusted to a 0.5 McFarland turbidity standard. [9][11]
  - **Causality:** This standard corresponds to an approximate cell density of  $1 \times 10^6$  to  $5 \times 10^6$  CFU/mL.[9] This density is critical. An inoculum that is too light will result in erroneously large inhibition zones, potentially misclassifying a resistant isolate as susceptible. Conversely, an overly dense inoculum can lead to significantly smaller zones or a complete lack of inhibition, falsely indicating resistance.
- **Agar Depth:** The agar in the Petri dish must be poured to a uniform depth of 4.0 mm.[2][11]
  - **Causality:** The depth of the agar directly influences the diffusion dynamics of the antifungal agent. If the agar is too shallow, the drug will diffuse further horizontally, leading to larger zones. If it is too deep, vertical diffusion will be favored, resulting in smaller zones. A consistent 4.0 mm depth is essential for inter-laboratory reproducibility.
- **Incubation Conditions:** Plates are incubated at  $35 \pm 2^\circ\text{C}$  for 20 to 24 hours.[6][9][11]

- Causality: This temperature is optimal for the growth of clinically relevant Candida species. The 20-24 hour incubation period provides a balance, allowing for sufficient fungal growth to form a confluent lawn while enabling clear visualization of the inhibition zone before trailing endpoints or satellite colonies can obscure the results.[3] Reading at 48 hours is only recommended if growth is insufficient at 24 hours.[11]

## Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for performing the **voriconazole** disk diffusion test in accordance with CLSI M44 guidelines.[2][3][4][12]

### Protocol 1: Preparation of Test Medium (MH-GMB Agar)

- Rehydration: Suspend 38 grams of dehydrated Mueller-Hinton Agar base in 1 liter of deionized water.[7][8]
- Supplementation: Add 20 grams of D-glucose (for a final concentration of 2%). To prepare the methylene blue stock, dissolve 0.1 g in 20 mL of distilled water; add 100  $\mu$ L of this stock solution per liter of agar suspension for a final concentration of 0.5  $\mu$ g/mL.[10]
- Dissolution: Heat the mixture to boiling with frequent agitation to ensure the medium is completely dissolved.[7]
- Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes. [7][9]
- Cooling & Pouring: Allow the sterilized agar to cool in a 45-50°C water bath.[10] Once cooled, pour the medium into sterile, flat-bottomed 150-mm Petri dishes on a level surface to a uniform depth of 4.0 mm.
- Storage: Once solidified, plates can be stored in plastic sleeves at 2-8°C and should be used within their established shelf life. The surface should be dry before inoculation.[8]

### Protocol 2: Inoculum Preparation and Plate Inoculation

- Primary Culture: Using a sterile loop, touch at least five distinct colonies (~1 mm in diameter) from a fresh (24-hour) culture grown on a non-selective medium like Sabouraud Dextrose Agar.[9][11]

- Suspension: Suspend the colonies in 5 mL of sterile 0.85% saline.
- Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension by adding more colonies or sterile saline to visually match a 0.5 McFarland standard. This must be done under adequate lighting.
- Inoculation: Within 15 minutes of standardization, dip a sterile, non-toxic cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[9][11]
- Streaking: Streak the entire surface of the MH-GMB agar plate with the swab three times, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.[9][11]
- Drying: Allow the inoculum to dry for 5 to 15 minutes with the lid slightly ajar. The surface should be completely dry before applying the disks.[9][11]



[Click to download full resolution via product page](#)

Caption: Workflow for Fungal Inoculum Preparation and Plating.

## Protocol 3: Disk Application and Incubation

- Disk Dispensing: Aseptically apply a 1- $\mu$ g **voriconazole** disk to the surface of the inoculated and dried agar plate. Ensure the disk makes firm, even contact with the agar. Do not press the disk into the agar.
- Spacing: If testing multiple agents, ensure disks are spaced sufficiently far apart to prevent the overlap of inhibition zones.

- Incubation: Within 15 minutes of disk application, invert the plates and place them in an incubator set to  $35 \pm 2^{\circ}\text{C}$ .<sup>[9]</sup>
- Reading: After 20 to 24 hours of incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest whole millimeter using calipers or a ruler. Reading should be done from the back of the plate against a dark background with reflected light.

## Part 3: Quality Control and Result Interpretation

A robust quality control (QC) program is the foundation of trustworthy results. Each new batch of media and disks must be tested, and routine QC should be performed regularly.

### Quality Control Strains

The following ATCC strains are recommended by the CLSI for routine QC of **voriconazole** disk diffusion testing.<sup>[5][6]</sup>

| ATCC Strain          | Organism   |
|----------------------|------------|
| Candida parapsilosis | ATCC 22019 |
| Candida albicans     | ATCC 90028 |
| Candida krusei       | ATCC 6258  |

### Acceptable QC Zone Diameter Ranges

The measured zone diameters for the QC strains must fall within the established ranges for the test to be considered valid.

| Quality Control Strain     | Voriconazole (1 $\mu\text{g}$ ) Zone Diameter Range (mm) |
|----------------------------|----------------------------------------------------------|
| C. parapsilosis ATCC 22019 | 28 to 37 <sup>[5][6]</sup>                               |
| C. albicans ATCC 90028     | 31 to 42 <sup>[5][6]</sup>                               |
| C. krusei ATCC 6258        | 16 to 25 <sup>[5][6]</sup>                               |

If QC results fall outside these ranges, the test system is not performing correctly. Patient results cannot be reported. Investigation into media, disks, inoculum preparation, or incubation temperature is required.

## Interpretation of Test Results

The measured zone diameter for the clinical isolate is interpreted using the breakpoints established by the CLSI. These breakpoints correlate the zone size with the likelihood of therapeutic success at standard dosages.

| Zone Diameter (mm) | Interpretation                   | Equivalent MIC (µg/mL) | Clinical Implication                                                                               |
|--------------------|----------------------------------|------------------------|----------------------------------------------------------------------------------------------------|
| ≥ 17               | Susceptible (S)                  | ≤1                     | The infection may be appropriately treated with a standard dosage of voriconazole.                 |
| 14 – 16            | Susceptible-Dose Dependent (SDD) | 2                      | The infection may be successfully treated with a higher dosage of voriconazole.                    |
| ≤ 13               | Resistant (R)                    | ≥4                     | The isolate is not inhibited by achievable systemic concentrations; therapeutic failure is likely. |

(Source: CLSI M44/M60 Documents)[2][13][14]



[Click to download full resolution via product page](#)

Caption: Logic for Interpreting **Voriconazole** Zone Diameters.

## Part 4: Troubleshooting and Technical Considerations

- Fuzzy Zone Edges: Indistinct zone edges can make reading difficult. This may be due to slow-growing isolates or trailing growth. Ensure proper inoculum density and read at exactly 24 hours. The use of methylene blue in the agar is specifically designed to minimize this issue.[9]
- Satellite Colonies within the Zone: The presence of colonies within the zone of inhibition may indicate a mixed culture or the emergence of resistant subpopulations. Check the purity of the inoculum and repeat the test. If pure, the isolate should be considered potentially resistant.
- Factors Affecting **Voriconazole** Activity: The in vivo concentration of **voriconazole** can be influenced by numerous factors, including patient age, weight, liver function, and co-administered drugs that affect CYP450 metabolism.[15][16][17] While in vitro testing provides a standardized measure of susceptibility, these clinical factors are critical for overall therapeutic success.

- Method Limitations: The CLSI disk diffusion method is standardized primarily for *Candida* species.<sup>[4][12]</sup> Its application to other yeasts or filamentous fungi (molds) is not covered by this specific standard and would require separate validation.

## References

- Pfaller, M. A., et al. (2004). Quality Control Limits for **Voriconazole** Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue. *Journal of Clinical Microbiology*.
- Pfaller, M. A., et al. (2002). Susceptibility of Filamentous Fungi to **Voriconazole** Tested by Two Microdilution Methods. *Journal of Clinical Microbiology*.
- HiMedia Laboratories. Mueller Hinton Agar, 2% Glucose with Methylene blue. Technical Data Sheet.
- Aryal, S. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. *Microbiology Info*.
- Microbe Online. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. *Microbe Online*.
- University of Texas Health Science Center at San Antonio. Lab Eight: Sensitivity Test Antifungal. Course Material.
- Pfaller, M. A., et al. (2006). Comparison of Results of **Voriconazole** Disk Diffusion Testing for *Candida* Species with Results from a Central Reference Laboratory in the ARTEMIS Global Antifungal Surveillance Program. *Journal of Clinical Microbiology*.
- HiMedia Laboratories. HiCrome™ Mueller Hinton Agar (For Antifungal testing). Technical Data Sheet.
- NCCLS. (2004). M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. *ResearchGate*.
- Kronvall, G., et al. (2001). Fluconazole and **Voriconazole** Multidisk Testing of *Candida* Species for Disk Test Calibration and MIC Estimation. *Journal of Clinical Microbiology*.
- CLSI. (2009). M44-A2 Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline-Second Edition. *ANSI Webstore*.
- Pfaller, M. A., et al. (2004). Quality Control Limits for **Voriconazole** Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue. *ResearchGate*.
- CLSI. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. *Clinical and Laboratory Standards Institute*.
- Espinel-Ingroff, A., et al. (2010). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and **Voriconazole** Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. *ResearchGate*.
- Saeed, H. M44S3. *Scribd*.

- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. *Clinical Microbiology Reviews*.
- Siopi, M., et al. (2020). Toward Harmonization of **Voriconazole** CLSI and EUCAST Breakpoints for *Candida albicans* Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. *Antimicrobial Agents and Chemotherapy*.
- EUCAST. Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing.
- Espinel-Ingroff, A., et al. (2001). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in *Aspergillus* spp.: NCCLS Collaborative Evaluation. *Antimicrobial Agents and Chemotherapy*.
- ResearchGate. Zones of inhibition around 1- $\mu$ g **voriconazole** disks plotted against the.... ResearchGate.
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD.
- EUCAST. Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing.
- Chen, K., et al. (2021). Factors Affecting **Voriconazole** Trough Concentration and Optimal Maintenance **Voriconazole** Dose in Chinese Children. *Frontiers in Pharmacology*.
- Moges, B., et al. Zone diameter interpretation for fungi. ResearchGate.
- EUCAST. EUCAST disk diffusion method. SlideShare.
- Lu, Y., et al. (2024). Factors affecting **voriconazole** concentration to dose ratio changes according to route of administration. *European Journal of Hospital Pharmacy*.
- EUCAST. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing Reading guide. European Committee on Antimicrobial Susceptibility Testing.
- Lu, Y., et al. (2024). Factors affecting **voriconazole** concentration to dose ratio changes according to route of administration. ResearchGate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Results of Voriconazole Disk Diffusion Testing for Candida Species with Results from a Central Reference Laboratory in the ARTEMIS Global Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. microbenotes.com [microbenotes.com]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors Affecting Voriconazole Trough Concentration and Optimal Maintenance Voriconazole Dose in Chinese Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting voriconazole concentration to dose ratio changes according to route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Agar Diffusion Susceptibility Testing for Voriconazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182144#agar-diffusion-susceptibility-testing-for-voriconazole>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)